3-Bromo-1-chloronaphthalene

Organic photovoltaics Solid additive engineering Halogenated naphthalene derivatives

Obtaining all positional isomers of bromochloronaphthalene for systematic structure-property studies is a recurring supply bottleneck. 3-Bromo-1-chloronaphthalene (meta-isomer) fills the critical intermediate-polarity data point between ortho- and para-isomers, enabling complete regiochemical mapping in organic electronics research. - Achieves 17.39% PCE as a solid additive in PM6:L8-BO organic solar cells, providing a quantifiable benchmark for isomer comparison. - Bifunctional building block: bromine at C3 undergoes preferential Suzuki-Miyaura coupling, preserving C1 chlorine for subsequent functionalization-a 2:1 programmable site advantage over mono-halogenated naphthalenes. - Purity ≥97%; in stock for immediate dispatch.

Molecular Formula C10H6BrCl
Molecular Weight 241.51 g/mol
CAS No. 325956-47-6
Cat. No. B1593040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-chloronaphthalene
CAS325956-47-6
Molecular FormulaC10H6BrCl
Molecular Weight241.51 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2Cl)Br
InChIInChI=1S/C10H6BrCl/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H
InChIKeyJVPDAEVSXKYYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-chloronaphthalene Technical Specifications


3-Bromo-1-chloronaphthalene (CAS 325956-47-6) is a mixed dihalogenated naphthalene derivative of molecular formula C₁₀H₆BrCl with a molecular weight of 241.51 g/mol, characterized by a bromine substituent at the 3-position and a chlorine substituent at the 1-position of the naphthalene ring system [1]. The compound is a solid at ambient temperature with a melting point of 60 °C and a predicted boiling point of 314.8±15.0 °C at 760 mmHg . Its InChIKey is JVPDAEVSXKYYAS-UHFFFAOYSA-N, and canonical SMILES notation is ClC1=CC(Br)=CC2=CC=CC=C12 [1]. Commercially, the compound is available at purity grades of ≥95% to ≥98% from multiple international vendors for research applications .

3-Bromo-1-chloronaphthalene: Isomeric Position and Performance


In mixed dihalogenated aromatic systems, the positional arrangement of halogen substituents governs both reactivity in cross-coupling applications and molecular physicochemical properties relevant to materials science. 3-Bromo-1-chloronaphthalene (meta-bromo substitution relative to chlorine) presents a distinct regiochemical profile compared to its ortho- (2-bromo-1-chloronaphthalene) and para- (4-bromo-1-chloronaphthalene) isomers, affecting dipole moment, molecular packing, and site-selective functionalization outcomes [1]. Evidence from brominated isomerization engineering studies demonstrates that the 3-position bromine imparts intermediate polarity characteristics relative to the symmetrical para-isomer and the sterically constrained ortho-isomer [2]. These regiochemical differences translate directly into measurable performance variations in organic electronic device architectures and synthetic intermediate applications [1]. Consequently, simple substitution with alternative bromochloronaphthalene isomers or single-halogen naphthalenes cannot reproduce the specific electronic and steric profile of the 3-bromo-1-chloro substitution pattern.

3-Bromo-1-chloronaphthalene Comparative Performance Benchmarks


Power Conversion Efficiency in Organic Photovoltaics

In a direct head-to-head comparison of bromochloronaphthalene positional isomers as solid additives in PM6:L8-BO organic solar cells, 3-bromo-1-chloronaphthalene (designated m-BrCN) achieved a power conversion efficiency of 17.39%, intermediate between the ortho-isomer (o-BrCN, 17.89%) and the para-isomer (p-BrCN, 18.18%) [1]. The meta-brominated additive demonstrates distinctly different morphological optimization behavior compared to its isomers, with the para-isomer's superior performance attributed to its smaller dipole moment enabling enhanced non-covalent interactions with both donor and acceptor components [1]. This positional effect underscores that 3-bromo-1-chloronaphthalene provides a unique balance of polarity and molecular packing characteristics distinct from alternative bromine substitution patterns.

Organic photovoltaics Solid additive engineering Halogenated naphthalene derivatives

Chemoselective Cross-Coupling Reactivity

3-Bromo-1-chloronaphthalene possesses two halogen atoms with distinct reactivity profiles in palladium-catalyzed cross-coupling reactions. Bromine, being the more reactive leaving group in oxidative addition, undergoes preferential Suzuki-Miyaura coupling under mild conditions while the chlorine substituent remains intact . In contrast, single-halogen naphthalene analogs such as 1-chloronaphthalene or 1-bromonaphthalene lack the capacity for sequential, site-selective functionalization [1]. This differential reactivity enables programmed, stepwise construction of complex molecular architectures via chemoselective coupling at the 3-position bromine followed by subsequent functionalization at the 1-position chlorine . The meta-relationship between halogens further provides distinct steric and electronic environments relative to ortho- or para-disposed halogen pairs.

Cross-coupling reactions Suzuki-Miyaura coupling Chemoselective functionalization

Visible-Light Benzannulation Synthetic Route

A 2021 synthetic methodology study demonstrated that polysubstituted 1-bromo and chloronaphthalenes, including 3-bromo-1-chloronaphthalene, can be prepared via iron-mediated visible-light benzannulation of allylbenzenes with polyhalomethanes [1]. This method proceeds via a Kharasch addition intermediate followed by intramolecular Fe(III)-mediated Friedel-Crafts alkylation, forming two Csp²-Csp² bonds in a single operation [1]. The approach provides access to 1-halonaphthalenes with substituents at C-5 to C-8 that are otherwise difficult to synthesize via traditional electrophilic halogenation routes [1]. Compared to conventional bromination of 1-chloronaphthalene using Br₂/FeBr₃, this photocatalytic route offers distinct regiochemical control and expanded substrate scope advantages.

Photoredox catalysis Iron-mediated synthesis Benzannulation methodology

3-Bromo-1-chloronaphthalene Research Applications


Organic Solar Cell Morphology Control

As demonstrated by direct head-to-head comparative data in PM6:L8-BO organic solar cells, 3-bromo-1-chloronaphthalene (m-BrCN) achieves a power conversion efficiency of 17.39% when employed as a solid additive, representing the intermediate-performance isomer between o-BrCN (17.89%) and p-BrCN (18.18%) [1]. Researchers engaged in systematic isomerization engineering studies require access to the complete set of positional isomers to establish structure-property relationships and optimize blend morphology. The meta-brominated isomer provides a critical data point for understanding how halogen substitution position modulates dipole moment, non-covalent interactions with donor/acceptor components, and resulting phase separation behavior in the active layer [1].

Sequential Cross-Coupling Functionalization

3-Bromo-1-chloronaphthalene serves as a bifunctional building block for programmed, stepwise molecular construction via chemoselective cross-coupling reactions. The bromine substituent at the 3-position undergoes preferential oxidative addition with palladium catalysts under mild Suzuki-Miyaura conditions, enabling selective installation of first aryl/heteroaryl groups while preserving the 1-position chlorine for subsequent functionalization . This sequential coupling capacity—yielding a 2:1 advantage in programmable reactive sites over mono-halogenated naphthalenes—is particularly valuable for synthesizing unsymmetrical biaryl systems, extended π-conjugated materials, and complex polyaromatic scaffolds where precise control over substitution architecture is required .

Structure-Property Studies in Polyaromatics

The quantifiably distinct performance of 3-bromo-1-chloronaphthalene relative to its ortho- and para-isomers in organic solar cell applications [1] validates its utility in systematic materials science investigations. Researchers probing the relationship between molecular dipole moment, solid-state packing, and optoelectronic properties benefit from the meta-isomer's intermediate polarity characteristics. The compound enables controlled studies of how halogen positioning influences non-covalent interactions, crystallinity, and π-π stacking in thin-film devices, providing essential comparative data points that single-isomer studies cannot generate [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1-chloronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.